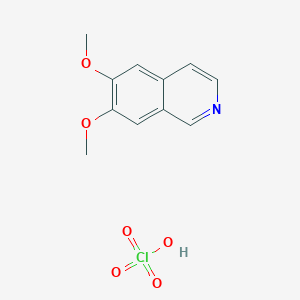

6,7-Dimethoxyisoquinoline;perchloric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

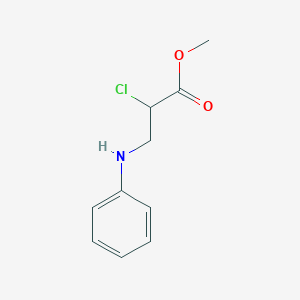

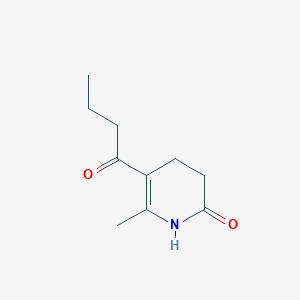

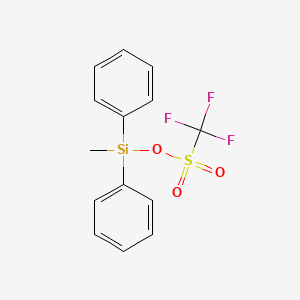

6,7-Dimethoxyisoquinoline is an organic compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. Perchloric acid is a mineral acid with the formula HClO₄. It is a colorless compound and a stronger acid than sulfuric acid, nitric acid, and hydrochloric acid . The combination of 6,7-Dimethoxyisoquinoline with perchloric acid is of interest in various chemical and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6,7-Dimethoxyisoquinoline can be synthesized through various methods. One common method involves the condensation of homoveratronitrile with ethyl formate, followed by acid-induced interaction with urethane, pyrolytic cyclization, phosphorus oxychloride treatment, palladium-catalyzed hydrogenolysis, and hydrolysis and esterification .

Industrial Production Methods: Industrial production of perchloric acid typically involves two main routes. The traditional method exploits the high aqueous solubility of sodium perchlorate, which is treated with hydrochloric acid to give perchloric acid and precipitate solid sodium chloride. The concentrated acid can be purified by distillation. An alternative route involves the anodic oxidation of aqueous chlorine at a platinum electrode .

Análisis De Reacciones Químicas

Types of Reactions: 6,7-Dimethoxyisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Perchloric acid, being a strong oxidizer, can participate in oxidation reactions.

Common Reagents and Conditions: Common reagents used in reactions with 6,7-Dimethoxyisoquinoline include acyl chlorides, potassium cyanide, and palladium catalysts. Perchloric acid is often used in non-aqueous titrations of weak bases, where it acts as a titrant in solvents like acetic acid .

Major Products Formed: The major products formed from reactions involving 6,7-Dimethoxyisoquinoline include various isoquinoline derivatives, such as calycotomine and other alkaloids .

Aplicaciones Científicas De Investigación

6,7-Dimethoxyisoquinoline and perchloric acid have numerous scientific research applications. In chemistry, they are used in the synthesis of complex organic molecules and as reagents in analytical chemistry. In biology and medicine, isoquinoline derivatives are studied for their potential pharmacological properties, including anti-cancer and anti-inflammatory effects . Perchloric acid is used in the preparation of perchlorate salts, which are important in rocket fuel and other industrial applications .

Mecanismo De Acción

The mechanism of action of 6,7-Dimethoxyisoquinoline involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can interact with enzymes and receptors, influencing biological processes. Perchloric acid, as a strong acid and oxidizer, can disrupt cellular processes by altering pH and oxidizing cellular components .

Comparación Con Compuestos Similares

6,7-Dimethoxyisoquinoline can be compared with other isoquinoline derivatives, such as 6,7-methylenedioxyisoquinoline and 7-methoxy-8-hydroxyisoquinoline . These compounds share similar structural features but differ in their chemical reactivity and biological activity. Perchloric acid can be compared with other strong acids like sulfuric acid, nitric acid, and hydrochloric acid, with perchloric acid being the strongest among them .

Conclusion

6,7-Dimethoxyisoquinoline and perchloric acid are important compounds in the fields of chemistry, biology, and industry. Their unique chemical properties and reactivity make them valuable tools in scientific research and industrial applications.

Propiedades

Número CAS |

90706-45-9 |

|---|---|

Fórmula molecular |

C11H12ClNO6 |

Peso molecular |

289.67 g/mol |

Nombre IUPAC |

6,7-dimethoxyisoquinoline;perchloric acid |

InChI |

InChI=1S/C11H11NO2.ClHO4/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2;2-1(3,4)5/h3-7H,1-2H3;(H,2,3,4,5) |

Clave InChI |

WXONCWTZTYRFNN-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C=NC=CC2=C1)OC.OCl(=O)(=O)=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine](/img/structure/B14358458.png)

![2-[(4-Butoxyanilino)methyl]phenol](/img/structure/B14358462.png)

![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)

![6-Chloro-2-[2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B14358550.png)